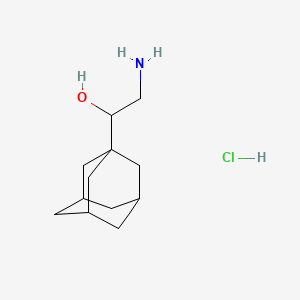![molecular formula C15H13ClN2OS B6145051 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 926111-80-0](/img/no-structure.png)
2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-chlorophenoxy)ethylsulfanyl)-1H-1,3-benzodiazole, or 2-CEBS, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure and a sulfur atom at its center. 2-CEBS has been studied for its potential as a therapeutic agent, its ability to modulate various biochemical and physiological processes, and its potential as a laboratory reagent.
科学的研究の応用
2-CEBS has been studied for its potential as a therapeutic agent, its ability to modulate various biochemical and physiological processes, and its potential as a laboratory reagent. It has been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of certain bacteria and fungi. It has also been used to study the structure and function of proteins, as well as its potential to modulate the activity of enzymes and receptors.
作用機序
2-CEBS has been shown to interact with various proteins, enzymes, and receptors in the body. It has been shown to bind to and inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to bind to and activate certain receptors, such as the estrogen receptor. In addition, 2-CEBS has been shown to modulate the activity of certain proteins, such as the nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
2-CEBS has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to modulate the activity of certain enzymes and receptors, as well as the activity of certain proteins. In addition, it has been shown to have antioxidant and anti-apoptotic properties.
実験室実験の利点と制限
2-CEBS has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, so it can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations and can cause skin irritation.
将来の方向性
There are a number of potential future directions for research on 2-CEBS. These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of certain proteins, enzymes, and receptors. In addition, further research could be conducted on its potential as a laboratory reagent, its ability to inhibit the growth of certain bacteria and fungi, and its potential therapeutic applications. Finally, further research could be conducted on its pharmacokinetics, pharmacodynamics, and toxicity.
合成法
2-CEBS can be synthesized from 3-chlorophenol, ethyl sulfanylacetate, and 1,3-benzodiazole in two steps. In the first step, 3-chlorophenol is reacted with ethyl sulfanylacetate in the presence of sodium hydroxide to form the intermediate 2-chloro-2-(ethylsulfanyl)ethyl phenyl ether. This intermediate is then reacted with 1,3-benzodiazole in the presence of potassium carbonate to produce 2-CEBS.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole' involves the reaction of 2-mercaptobenzimidazole with 3-chlorophenyl ethyl ether in the presence of a base to form the intermediate, which is then reacted with 2-bromoethyl sulfide to yield the final product.", "Starting Materials": [ "2-mercaptobenzimidazole", "3-chlorophenyl ethyl ether", "base", "2-bromoethyl sulfide" ], "Reaction": [ "Step 1: 2-mercaptobenzimidazole is reacted with 3-chlorophenyl ethyl ether in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at room temperature for several hours to form the intermediate.", "Step 2: The intermediate is then reacted with 2-bromoethyl sulfide in the presence of a base, such as sodium hydride, in an aprotic solvent, such as DMF, at elevated temperature for several hours to yield the final product.", "Step 3: The final product is purified by column chromatography using a suitable solvent system, such as a mixture of dichloromethane and methanol, to obtain the pure compound." ] } | |
CAS番号 |
926111-80-0 |
分子式 |
C15H13ClN2OS |
分子量 |
304.8 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



